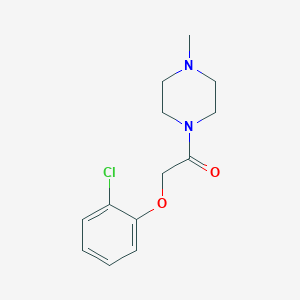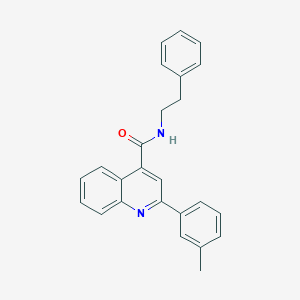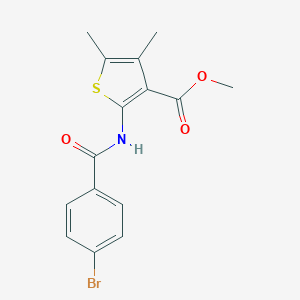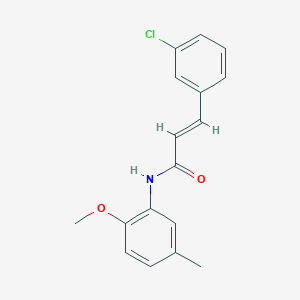
2-(2-Chlorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone is an organic compound with the molecular formula C13H17ClN2O2 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone typically involves the reaction of 2-chlorophenoxyacetic acid with 4-methylpiperazine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-(2-Chlorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenoxyacetyl chloride: A related compound used in the synthesis of various organic molecules.
1-Methylpiperazine: A simpler piperazine derivative with different chemical properties.
2-(4-Chlorophenoxy)acetophenone: Another compound with a similar phenoxyacetyl group but different overall structure.
Uniqueness
2-(2-Chlorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone is unique due to its specific combination of a chlorophenoxyacetyl group and a methylpiperazine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H17ClN2O2 |
|---|---|
Molecular Weight |
268.74 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C13H17ClN2O2/c1-15-6-8-16(9-7-15)13(17)10-18-12-5-3-2-4-11(12)14/h2-5H,6-10H2,1H3 |
InChI Key |
NENILZSCPKXZIY-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)COC2=CC=CC=C2Cl |
Canonical SMILES |
CN1CCN(CC1)C(=O)COC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl 3-methyl-5-[(2-phenoxybutanoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B330509.png)
![4-FLUORO-N-[4-(4-FLUOROBENZENESULFONAMIDO)PHENYL]BENZENE-1-SULFONAMIDE](/img/structure/B330511.png)
![N-[1-(1-adamantyl)ethyl]-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B330513.png)
![3,3-DIMETHYL-11-[5-(2-NITROPHENYL)-2-FURYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B330514.png)
![N-(3-{[(cyclopentylcarbonyl)amino]methyl}-3,5,5-trimethylcyclohexyl)cyclopentanecarboxamide](/img/structure/B330515.png)

![Methyl 3-[(3,4-dichlorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B330524.png)



![2-(5-methyl-2-furyl)-N-{4-[4-({[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)phenoxy]phenyl}-4-quinolinecarboxamide](/img/structure/B330529.png)
![2,5-dichloro-N-(2-{[(2,5-dichlorophenyl)sulfonyl]amino}ethyl)benzenesulfonamide](/img/structure/B330532.png)
![(2E,2'E)-1,1'-(2,5-dimethylpiperazine-1,4-diyl)bis[3-(4-methoxyphenyl)prop-2-en-1-one]](/img/structure/B330533.png)
![3-(4-isopropylphenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acrylamide](/img/structure/B330534.png)
